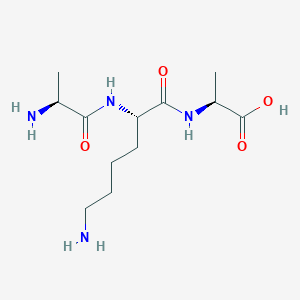![molecular formula C8H6ClN3O2 B13923679 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis and chlorination . Another approach includes the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrido[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced techniques could potentially be scaled up for industrial applications.
化学反应分析
Types of Reactions
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms in the compound can be substituted with other functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride (POCl3): Used for chlorination reactions.
Arylacetonitriles: Used in the initial condensation step.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
科学研究应用
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in the treatment of breast cancer.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for various research purposes.
作用机制
The mechanism of action of 6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways are still under investigation, but studies have indicated its effects on cyclin-dependent kinases (CDKs) and other regulatory proteins .
相似化合物的比较
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Uniqueness
6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and its potential as a more effective anticancer agent compared to other similar compounds. Its ability to inhibit a broader range of targets and its higher activity against certain cancer cell lines make it a compound of significant interest in medicinal chemistry .
属性
分子式 |
C8H6ClN3O2 |
|---|---|
分子量 |
211.60 g/mol |
IUPAC 名称 |
6-chloro-1-methylpyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-4-2-3-5(9)10-6(4)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14) |
InChI 键 |
HFLDCTZAQOIYQG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)NC1=O)N=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




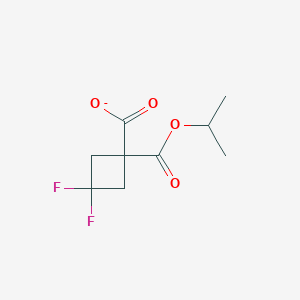
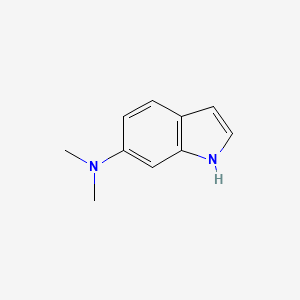
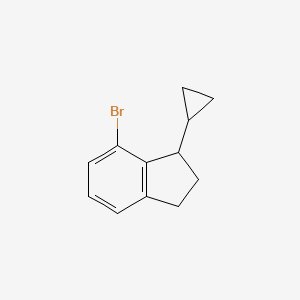

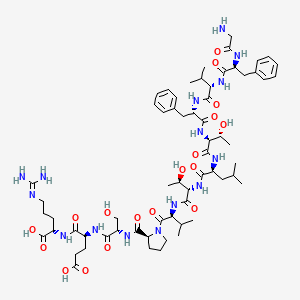
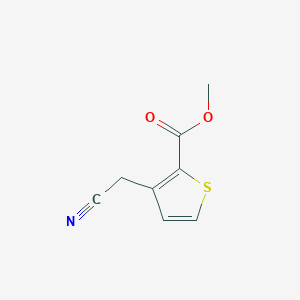

![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)

![tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)
